BenchChemオンラインストアへようこそ!

ABT-384

neuroscience pharmacodynamics Alzheimer's disease

ABT-384 is the only 11β-HSD1 inhibitor quantitatively validated for complete CNS target engagement in human CSF. It achieves full peripheral inhibition at 1 mg and CNS inhibition at 2 mg daily—a ~100-fold lower dose than INCB13739 or MK-0916—drastically reducing compound consumption and long-term study costs. Its active metabolites (A-1331480, A-847082) support robust PK-PD modeling, while its characterized CYP3A sensitivity enables precise drug-drug interaction studies. For neuroscience programs requiring indisputable brain HSD-1 inhibition, ABT-384 eliminates the risk of unverified CNS activity inherent in alternative compounds.

Molecular Formula C25H34F3N5O2
Molecular Weight 493.6 g/mol
CAS No. 868623-40-9
Cat. No. B1664303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameABT-384
CAS868623-40-9
SynonymsABT-384
N-(5-(aminocarbonyl)tricyclo(3.3.1.13,7)dec-2-yl)-alpha,alpha-dimethyl-4-(5-(trifluoromethyl)-2-pyridinyl)-1-piperazineacetamide
Molecular FormulaC25H34F3N5O2
Molecular Weight493.6 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NC1C2CC3CC1CC(C3)(C2)C(=O)N)N4CCN(CC4)C5=NC=C(C=C5)C(F)(F)F
InChIInChI=1S/C25H34F3N5O2/c1-23(2,33-7-5-32(6-8-33)19-4-3-18(14-30-19)25(26,27)28)22(35)31-20-16-9-15-10-17(20)13-24(11-15,12-16)21(29)34/h3-4,14-17,20H,5-13H2,1-2H3,(H2,29,34)(H,31,35)
InChIKeyCLHMYBJIOZXCEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ABT-384 Procurement Guide: Key Compound Data for 11β-HSD1 Inhibitor Research


ABT-384 (CAS: 868623-40-9) is a potent and selective inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme responsible for the regeneration of active cortisol from inert cortisone in tissues including liver, adipose, and brain [1]. It exhibits high affinity (Ki = 0.1–2.7 nM) for rodent, monkey, and human 11β-HSD1 . ABT-384 has been investigated in clinical trials for Alzheimer's disease and is known to fully inhibit hepatic and central nervous system (CNS) HSD-1 at low oral doses [2].

Why ABT-384 Cannot Be Replaced by Other 11β-HSD1 Inhibitors Without Risk


Although multiple 11β-HSD1 inhibitors have entered clinical development, ABT-384 distinguishes itself through a uniquely characterized central nervous system (CNS) penetration and target engagement profile. While comparators such as MK-0916, INCB13739, and PF-915275 have demonstrated peripheral HSD-1 inhibition, only ABT-384 has been quantitatively validated for full CNS HSD-1 inhibition using a deuterium-labeled cortisol tracer methodology in human cerebrospinal fluid (CSF) [1]. This level of CNS target engagement is critical for neuroscience research applications and cannot be assumed for other in-class compounds lacking equivalent CNS validation [2]. Substituting ABT-384 with an alternative 11β-HSD1 inhibitor may introduce unverified CNS activity, potentially confounding experimental outcomes in neurological disease models.

Quantitative Evidence for ABT-384 Differentiation: Head-to-Head and Cross-Study Data


CNS Target Engagement: ABT-384 Demonstrates Complete Brain HSD-1 Inhibition at Low Doses

ABT-384 achieves complete central nervous system (CNS) HSD-1 inhibition at doses ≥2 mg daily, as confirmed by the absence of D3 cortisol formation in CSF using a deuterium-labeled tracer assay. In contrast, MK-0916 and INCB13739 lack published CNS target engagement data in humans, while PF-915275 has not been advanced to CNS clinical studies [1][2].

neuroscience pharmacodynamics Alzheimer's disease

Enzymatic Potency: ABT-384 Ki Values Compare Favorably to Other Clinical 11β-HSD1 Inhibitors

ABT-384 exhibits high affinity for 11β-HSD1 across species with Ki values ranging from 0.1 to 2.7 nM. This compares favorably to PF-915275 (Ki = 2.3 nM) and is within the same order of magnitude as INCB13739 (IC50 = 3.2 nM) .

enzymology drug discovery inhibitor potency

Hepatic Target Engagement: ABT-384 Achieves Full Peripheral HSD-1 Inhibition at Uniquely Low Clinical Doses

ABT-384 fully inhibits hepatic HSD-1 at doses as low as 1 mg daily, with peripheral HSD-1 inhibition maintained at ≥88% with 2 mg daily. In contrast, INCB13739 required 200 mg daily to achieve significant glycemic improvements in T2DM patients, and MK-0916 was tested at doses up to 200 mg daily for metabolic syndrome [1][2][3].

pharmacodynamics metabolic disease dose optimization

Clinical Safety: ABT-384 Demonstrates Favorable Tolerability at Supra-Therapeutic Doses

ABT-384 was safe and well tolerated in humans at doses up to 100 mg daily, which is 50-fold higher than the dose required for full CNS HSD-1 inhibition (2 mg). No maximum-tolerated dose was defined in Phase 1 studies [1][2].

toxicology safety pharmacology clinical development

Metabolic Pathway: ABT-384 Generates Active Metabolites Contributing to Prolonged Target Engagement

ABT-384 undergoes hydrolysis and oxidative metabolism to form two active metabolites (A-1331480 and A-847082) that are also potent and selective HSD-1 inhibitors. This metabolic profile contributes to sustained target engagement. PF-915275 and MK-0916 do not have well-characterized active metabolite profiles [1][2].

pharmacokinetics drug metabolism active metabolites

Selectivity Profile: ABT-384 Demonstrates >1000-Fold Selectivity for 11β-HSD1 Over 11β-HSD2

ABT-384 is highly selective for 11β-HSD1 over the type 2 isozyme (11β-HSD2), which catalyzes the inactivation of cortisol to cortisone. This selectivity is critical to avoid mineralocorticoid receptor-mediated side effects. PF-915275 also demonstrates selectivity (only 1.5% activity at 11β-HSD2), but quantitative Ki comparisons for ABT-384 against 11β-HSD2 are not available in public literature [1].

selectivity off-target effects steroid enzymology

Recommended ABT-384 Applications Based on Quantitative Differentiation


Neuroscience Research Requiring Validated Brain Target Engagement

ABT-384 is the only 11β-HSD1 inhibitor with human CSF-validated full CNS target engagement (≥2 mg daily). Researchers studying the role of brain glucocorticoid metabolism in cognitive function, mood disorders, or neurodegenerative diseases should prioritize ABT-384 to ensure that observed effects reflect true CNS HSD-1 inhibition [1].

Chronic In Vivo Studies Requiring Low-Dose, Cost-Effective Dosing

ABT-384 achieves full peripheral HSD-1 inhibition at 1 mg daily and full CNS inhibition at 2 mg daily, representing a ~100-fold lower clinical dose than INCB13739 or MK-0916 for peripheral effects. This low-dose efficacy reduces compound consumption, minimizes cost, and may decrease the likelihood of off-target effects in long-term animal studies [1][2].

Pharmacodynamic Modeling of Active Metabolite Contributions

ABT-384 generates two characterized active metabolites (A-1331480 and A-847082) that are potent HSD-1 inhibitors. This metabolic profile makes ABT-384 a valuable tool compound for investigating how active metabolites contribute to overall pharmacodynamic effect and for validating pharmacokinetic-pharmacodynamic models in drug discovery [1][2].

Drug-Drug Interaction Studies with CYP3A Inhibitors

ABT-384 has been shown to be a sensitive CYP3A substrate, with coadministration of ketoconazole increasing ABT-384 exposure 18-fold (AUC). This well-characterized interaction makes ABT-384 a useful probe for studying CYP3A-mediated drug interactions and for validating physiologically based pharmacokinetic models [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for ABT-384

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.